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molecular formula C14H11NO4 B8740153 3-Nitro-biphenyl-4-acetic acid

3-Nitro-biphenyl-4-acetic acid

Cat. No. B8740153
M. Wt: 257.24 g/mol
InChI Key: PBPINVZBVWMQCT-UHFFFAOYSA-N
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Patent
US06855730B2

Procedure details

Crude dimethyl-3-nitrobiphenyl-4-malonate was refluxed in 30 mL of 6 N hydrochloric acid for 24 hours. The precipitate was collected by filtration, washed with water and dried to give 4.5 g of 3-nitrobiphenyl-4-acetic acid as a cream colored solid.
Name
dimethyl-3-nitrobiphenyl-4-malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:24])[CH:4]([C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:11][C:10]=1[N+:21]([O-:23])=[O:22])C(OC)=O>Cl>[N+:21]([C:10]1[CH:11]=[C:12]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:13]=[CH:14][C:9]=1[CH2:4][C:3]([OH:24])=[O:2])([O-:23])=[O:22]

Inputs

Step One
Name
dimethyl-3-nitrobiphenyl-4-malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C(=O)OC)C1=C(C=C(C=C1)C1=CC=CC=C1)[N+](=O)[O-])=O
Name
Quantity
30 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1CC(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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